![molecular formula C12H12BrFN2O B1445180 5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-34-4](/img/structure/B1445180.png)
5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
The compound “5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a pyridazinone and related compound which are inhibitors of PARP7 . These compounds are useful in the treatment of cancer .
Molecular Structure Analysis
The molecular structure of this compound is represented in the patent application for Pyridazinones as Parp7 inhibitors . The structure is complex, with multiple functional groups contributing to its overall properties and reactivity.Scientific Research Applications
Selective ALK-2 Inhibition in Medicine
This compound has been identified as a potential selective inhibitor for activin receptor-like kinase 2 (ALK-2). ALK-2 is implicated in various biological processes, including embryonic development and the regulation of stem cell fates. Inhibitors like this compound could be used to modulate ALK-2 activity in diseases where signaling pathways involving this kinase are dysregulated .
PARP7 Inhibition for Cancer Therapy
In the realm of oncology, there’s evidence suggesting that derivatives of this compound can act as inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7), a protein involved in DNA repair. PARP7 inhibitors are being explored for their potential to treat certain types of cancers by preventing cancer cells from repairing their DNA, thereby leading to cell death .
Future Directions
One member of the PARP family, PARP1, has already been shown to be an effective cancer target in connection to cellular stress induced by DNA damage . This suggests that other members of the PARP family, such as PARP7 which this compound inhibits, could also be potential targets for cancer treatment .
properties
IUPAC Name |
5-bromo-7-fluoro-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-5-8-7-15-16(12(8)10(14)6-9)11-3-1-2-4-17-11/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWXHIXZDXUKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3F)Br)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198488 | |
Record name | 5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
CAS RN |
1365889-34-4 | |
Record name | 5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365889-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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